

In Silico Modeling of 8-Fluoro-5-nitroquinoline Interactions: A Technical Guide

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Compound of Interest

Compound Name: 8-Fluoro-5-nitroquinoline

Cat. No.: B1329916

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Disclaimer: Direct experimental and in silico data for **8-Fluoro-5-nitroquinoline** are not extensively available in public literature. This guide extrapolates its potential biological interactions and outlines a robust in silico modeling workflow based on the well-documented activities of its structural analogs, primarily Nitroxoline (8-hydroxy-5-nitroquinoline) and other substituted quinoline derivatives.

Executive Summary

8-Fluoro-5-nitroquinoline is a halogenated nitroaromatic compound belonging to the quinoline class of molecules, which are recognized for their broad spectrum of biological activities. Drawing parallels from its close analog, Nitroxoline, **8-Fluoro-5-nitroquinoline** is hypothesized to possess significant potential as an anticancer and antimicrobial agent. Its mechanism of action is likely multifaceted, involving the chelation of metal ions, induction of oxidative stress, and inhibition of key enzymes involved in cell proliferation and survival. This technical guide provides a comprehensive framework for the in silico investigation of **8-Fluoro-5-nitroquinoline's** interactions with putative biological targets. It details methodologies for molecular docking and molecular dynamics simulations, outlines potential signaling pathways for investigation, and presents a structured approach to understanding its structure-activity relationship through computational means.

Physicochemical Properties of 8-Fluoro-5-nitroquinoline

A foundational step in any in silico modeling study is the characterization of the small molecule of interest. The physicochemical properties of **8-Fluoro-5-nitroquinoline**, sourced from PubChem, are summarized below.[\[1\]](#)

Property	Value
Molecular Formula	C9H5FN2O2
Molecular Weight	192.15 g/mol
IUPAC Name	8-fluoro-5-nitroquinoline
Canonical SMILES	<chem>C1=CC2=C(C=CC(=C2N=C1)F)N(=O)=O</chem>
InChI Key	WOSYAMNMWPZLGF-UHFFFAOYSA-N

Quantitative Analysis of Analog Activity

To inform the selection of appropriate biological targets for in silico modeling, it is crucial to review the quantitative biological activity data of structurally similar compounds. The following tables summarize the in vitro cytotoxicity and enzyme inhibition data for Nitroxoline and other relevant quinoline derivatives.

Table 1: In Vitro Cytotoxicity of Nitroxoline and Analogs against Cancer Cell Lines

Compound	Cell Line	IC50 (μM)	Reference
Nitroxoline (8-hydroxy-5-nitroquinoline)	Raji (B-cell lymphoma)	0.438	[2]
A2780 (Ovarian)	Not specified, but cytotoxic	[2]	
KCC853 (Renal)	Growth inhibition at various doses	[3]	
5637 (Bladder)	Growth inhibition at various doses	[3]	
T24 (Bladder)	Growth inhibition at various doses	[3]	
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)	Raji (B-cell lymphoma)	>2.5	[2]
8-Hydroxyquinoline	Raji (B-cell lymphoma)	>10	[2]
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline	T47D (Breast)	0.016	[4]

Table 2: Enzyme Inhibition Data for Nitroxoline

Enzyme Target	Inhibition Constant (Ki)	IC50	Reference
Methionine Aminopeptidase 2 (MetAP2)	Not specified	54.8 nM	[5]
New Delhi Metallo- β -lactamase-1 (NDM-1)	0.22 μ M (for derivative ASN-1733)	Not specified	
Cathepsin B	Comparable to other reversible inhibitors	Not specified	

Postulated Biological Targets and Signaling Pathways

Based on the known mechanisms of its analogs, **8-Fluoro-5-nitroquinoline** is predicted to interact with several key biological targets, thereby modulating critical signaling pathways implicated in cancer and microbial pathogenesis.

4.1 Key Molecular Targets

- **Metalloenzymes:** The ability to chelate divalent metal ions is a hallmark of 8-hydroxyquinolines.[1] This suggests that **8-Fluoro-5-nitroquinoline** could inhibit metalloenzymes crucial for cell function, such as Methionine Aminopeptidase 2 (MetAP2), which is involved in angiogenesis.[6]
- **Sirtuins (SIRT1 and SIRT2):** Nitroxoline has been shown to inhibit sirtuins, leading to increased acetylation of p53 and α -tubulin, which in turn induces endothelial cell senescence.[7]
- **Cathepsin B:** This enzyme is involved in the degradation of the extracellular matrix, and its inhibition by Nitroxoline can block cancer cell migration and invasion.[7]
- **DNA Topoisomerases I and II:** Quinoline derivatives are known to act as DNA intercalating agents and inhibitors of topoisomerase enzymes, which are vital for DNA replication and repair.[8][9][10][11][12]

4.2 Modulated Signaling Pathways

The inhibition of the aforementioned targets can lead to the modulation of several interconnected signaling pathways:

- **PI3K/Akt/mTOR Pathway:** This is a central regulator of cell growth, proliferation, and survival. Nitroxoline has been reported to modulate this pathway.[\[13\]](#)
- **AMPK/mTOR Pathway:** Nitroxoline can induce the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway, leading to cell cycle arrest and apoptosis.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- **p53 Signaling Pathway:** By inhibiting sirtuins, **8-Fluoro-5-nitroquinoline** may increase the acetylation and activation of the tumor suppressor p53, leading to cell cycle arrest and apoptosis.[\[7\]](#)

In Silico Modeling Experimental Protocols

The following section details a hypothetical, yet robust, set of protocols for the in silico modeling of **8-Fluoro-5-nitroquinoline** interactions.

5.1 Molecular Docking

Objective: To predict the binding mode and affinity of **8-Fluoro-5-nitroquinoline** to the active sites of its putative protein targets.

Methodology:

- **Ligand Preparation:**
 - The 3D structure of **8-Fluoro-5-nitroquinoline** will be constructed using molecular modeling software (e.g., Avogadro, ChemDraw).
 - The structure will be energy minimized using a suitable force field (e.g., MMFF94).
 - Gasteiger charges will be computed, and rotatable bonds will be defined.
- **Target Protein Preparation:**

- The crystal structures of the target proteins (e.g., MetAP2, SIRT1, Cathepsin B, Topoisomerase I/II) will be retrieved from the Protein Data Bank (PDB).
- All water molecules and non-essential ligands will be removed.
- Polar hydrogens will be added, and Kollman charges will be assigned.
- The protein structure will be energy minimized to relieve any steric clashes.
- Docking Simulation:
 - A grid box will be defined to encompass the active site of the target protein. The dimensions and center of the grid will be determined based on the co-crystallized ligand or through blind docking followed by analysis of binding clusters.
 - Molecular docking will be performed using AutoDock Vina or a similar program.
 - The Lamarckian Genetic Algorithm will be employed with a sufficient number of runs to ensure thorough conformational sampling.
- Analysis of Results:
 - The resulting docking poses will be clustered and ranked based on their binding energies.
 - The top-ranked poses will be visualized to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between **8-Fluoro-5-nitroquinoline** and the target protein.

5.2 Molecular Dynamics Simulation

Objective: To assess the stability of the predicted protein-ligand complex and to further refine the binding mode in a simulated physiological environment.

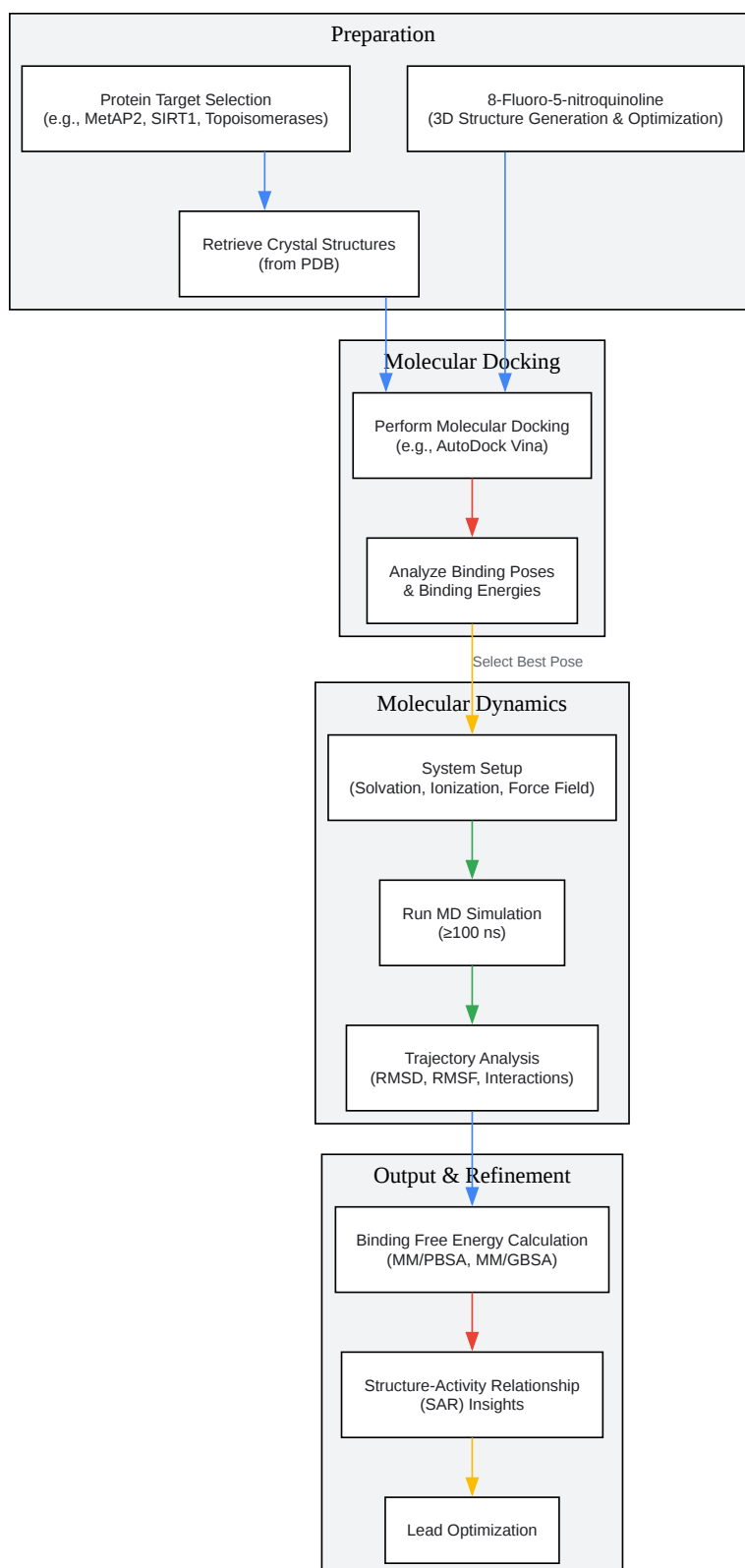
Methodology:

- System Preparation:

- The top-ranked docked complex from the molecular docking study will be used as the starting structure.
- The complex will be solvated in a periodic box of water molecules (e.g., TIP3P water model).
- Counter-ions (e.g., Na⁺, Cl⁻) will be added to neutralize the system.
- A suitable force field (e.g., AMBER, CHARMM) will be applied to the system.
- Simulation Protocol:
 - The system will undergo energy minimization to remove bad contacts.
 - A short period of heating (e.g., to 300 K) and equilibration under NVT (constant volume and temperature) and NPT (constant pressure and temperature) ensembles will be performed.
 - A production run of at least 100 nanoseconds will be carried out.
- Trajectory Analysis:
 - Root Mean Square Deviation (RMSD) of the protein backbone and ligand will be calculated to assess the stability of the complex.
 - Root Mean Square Fluctuation (RMSF) of individual residues will be analyzed to identify flexible regions of the protein.
 - The number and type of intermolecular interactions will be monitored throughout the simulation.
 - Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) will be performed to estimate the binding affinity.

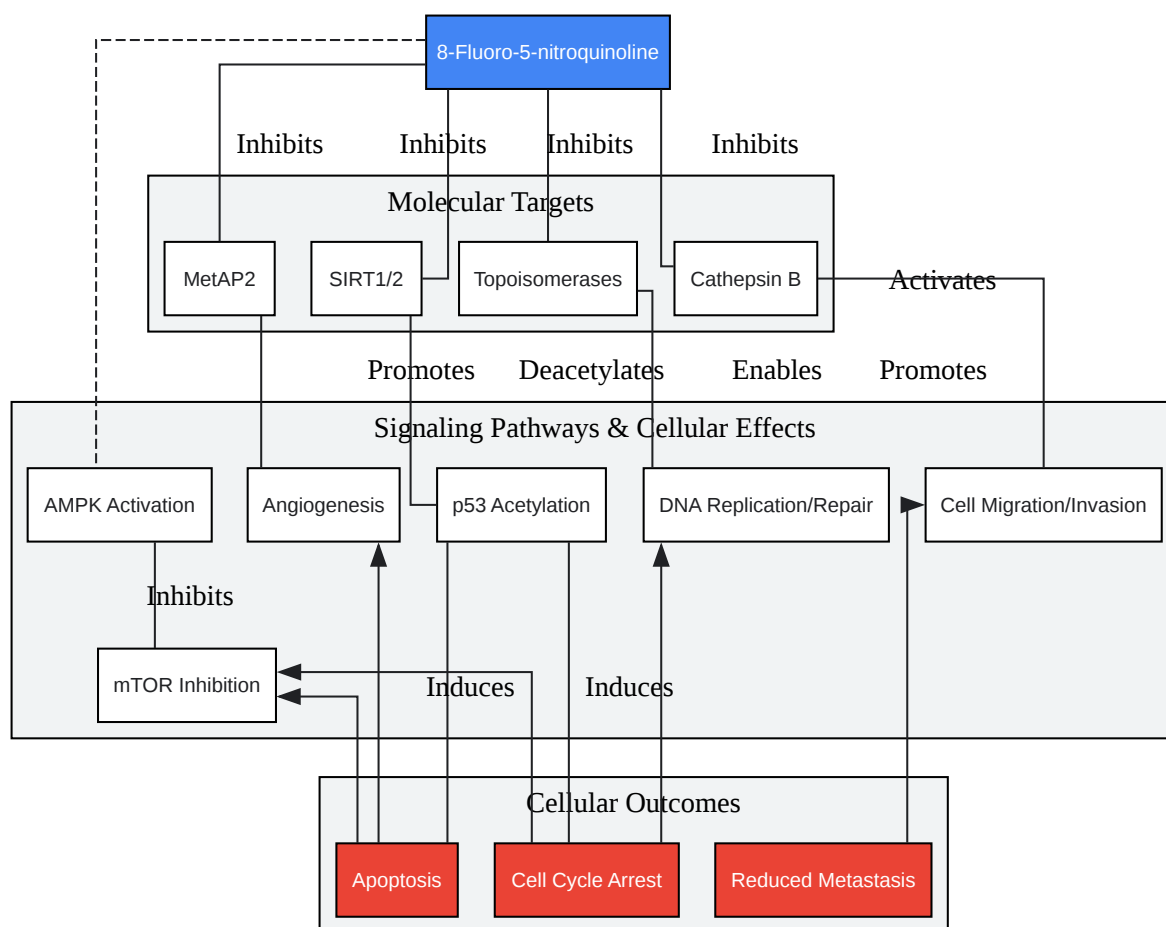
Mandatory Visualizations

Diagram 1: In Silico Modeling Workflow for **8-Fluoro-5-nitroquinoline**



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Caption: A generalized workflow for the in silico modeling of **8-Fluoro-5-nitroquinoline**.

Diagram 2: Postulated Signaling Pathways Modulated by **8-Fluoro-5-nitroquinoline**[Click to download full resolution via product page](#)

Caption: Potential signaling pathways affected by **8-Fluoro-5-nitroquinoline**.

Conclusion

While direct experimental data on **8-Fluoro-5-nitroquinoline** is currently scarce, a robust in silico modeling approach, guided by the known biological activities of its structural analogs, can provide valuable insights into its therapeutic potential. The methodologies outlined in this guide,

encompassing molecular docking and molecular dynamics simulations, offer a powerful framework for elucidating its binding interactions with key protein targets. The predicted modulation of critical signaling pathways, such as the PI3K/Akt/mTOR and AMPK/mTOR pathways, suggests that **8-Fluoro-5-nitroquinoline** warrants further investigation as a potential anticancer and antimicrobial agent. The computational data generated through these in silico models will be instrumental in guiding the rational design and synthesis of novel, more potent quinoline-based therapeutics.

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